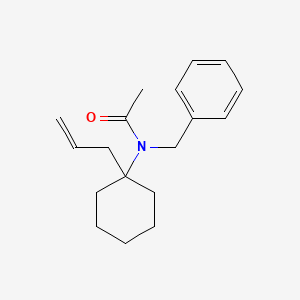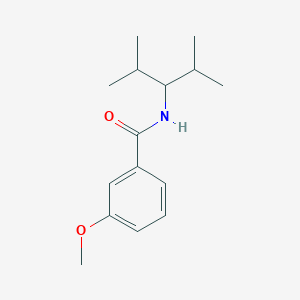
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide, also known as CDDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of hydrazide derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is thought to form covalent bonds with DNA, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has also been shown to modulate the immune system, enhancing the activity of immune cells against cancer cells.
実験室実験の利点と制限
One advantage of using 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide in lab experiments is its relative ease of synthesis. In addition, 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has shown promising results in preclinical studies, making it a potentially valuable tool for further research. However, one limitation of using 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is its potential toxicity, which can be a concern when working with cell cultures or animal models.
将来の方向性
There are several potential future directions for research on 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide as a potential treatment for other diseases, such as viral infections or autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide and its potential as a therapeutic agent.
合成法
The synthesis of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide as a white crystalline solid.
科学的研究の応用
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been investigated for its potential as an antimicrobial agent, with studies showing activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOBCDXETDQTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)
![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)
![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)

![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)


![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5758808.png)
![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)